molecular formula C15H21N3O B7557643 N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-methylpyrazine-2-carboxamide

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-methylpyrazine-2-carboxamide

Cat. No. B7557643
M. Wt: 259.35 g/mol
InChI Key: YBDCTZDMJRXFLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-methylpyrazine-2-carboxamide, also known as BCTC, is a chemical compound that has been extensively studied for its potential use in scientific research. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is expressed in sensory neurons and plays a key role in pain sensation and inflammation.

Mechanism of Action

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-methylpyrazine-2-carboxamide acts as a competitive antagonist of TRPV1, binding to the channel and preventing the influx of calcium ions that are responsible for pain sensation and inflammation. By blocking TRPV1, N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-methylpyrazine-2-carboxamide is able to reduce pain and inflammation in a variety of experimental models.
Biochemical and Physiological Effects
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-methylpyrazine-2-carboxamide has been shown to have a number of biochemical and physiological effects, including reducing pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory pain. N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-methylpyrazine-2-carboxamide has also been shown to inhibit the release of pro-inflammatory cytokines and chemokines, suggesting a potential role in modulating the immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-methylpyrazine-2-carboxamide is its potency and selectivity for TRPV1, which makes it a valuable tool for studying the role of this channel in pain and inflammation. However, N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-methylpyrazine-2-carboxamide does have some limitations, including its relatively short half-life and potential off-target effects at high concentrations.

Future Directions

There are a number of potential future directions for research on N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-methylpyrazine-2-carboxamide, including investigating its potential use as a therapeutic agent for pain and inflammation in humans. Additionally, further studies are needed to fully understand the mechanism of action of N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-methylpyrazine-2-carboxamide and to identify potential off-target effects. Finally, N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-methylpyrazine-2-carboxamide may have potential applications in other areas of research, such as the study of the role of TRPV1 in cancer and metabolic disorders.

Synthesis Methods

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-methylpyrazine-2-carboxamide can be synthesized using a variety of methods, including the reaction of 5-methylpyrazine-2-carboxylic acid with 2-(bicyclo[2.2.1]hept-2-yl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate can then be treated with an acid chloride such as 2-chloroacetyl chloride to yield N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-methylpyrazine-2-carboxamide.

Scientific Research Applications

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-methylpyrazine-2-carboxamide has been extensively studied for its potential use in scientific research, particularly in the field of pain and inflammation. TRPV1 is known to play a key role in pain sensation, and N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-methylpyrazine-2-carboxamide has been shown to be a potent and selective antagonist of this channel. As such, N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-methylpyrazine-2-carboxamide has been used to study the role of TRPV1 in pain sensation and inflammation, as well as to investigate potential therapeutic targets for pain management.

properties

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-methylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-9-7-17-14(8-16-9)15(19)18-10(2)13-6-11-3-4-12(13)5-11/h7-8,10-13H,3-6H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDCTZDMJRXFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NC(C)C2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-methylpyrazine-2-carboxamide

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